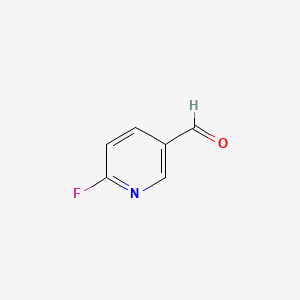

2-Fluoro-5-formylpyridine

Übersicht

Beschreibung

Versatile Synthesis of Fluoropyridines

The synthesis of various fluoropyridines has been a subject of interest due to their potential applications in medicinal chemistry and material science. One study presents a high-yield preparation of 5-bromo-2-fluoro-3-pyridylboronic acid through ortho-lithiation of 5-bromo-2-fluoropyridine, followed by a Suzuki reaction to achieve 3-monosubstituted 5-bromo-2-fluoropyridines. Further Suzuki reactions allow for the creation of 3,5-disubstituted 2-fluoropyridines, which can be converted into 2-pyridones .

Synthesis and Optical Properties of Fluorophores

Another research effort focuses on the synthesis of "push-pull" fluorophores by heterocyclization and aza-Diels-Alder/Suzuki cross-coupling reactions. These fluorophores exhibit interesting optical properties, including non-linear optic behavior, which was confirmed through solvatochromic experiments .

Radiosynthesis of Fluoropyridines

In the field of radiochemistry, the synthesis of 2-amino-5-[18F]fluoropyridines has been achieved with good yields using a palladium-catalyzed amination sequence. This method starts with radiofluorination of anisyl(2-bromopyridinyl)iodonium triflate, followed by amination with various amines .

Novel Pathway to 4-Fluoropyridines

A novel synthetic pathway to 4-fluoropyridines has been developed, utilizing 2-fluoroallylic alcohols and a series of rearrangements, including Ireland-Claisen and aza-Cope rearrangements. This method allows for the introduction of aryl substituents and potentially an alkyl group into the pyridine ring .

Functional Fluorophores from Pyrazolopyrimidines

The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for functional fluorophores has been achieved through a microwave-assisted process. These intermediates have been used to create fluorophores with high quantum yields and large Stokes shifts, indicating their potential as fluorescent probes .

Tautomerization in Fluoropyridines

A study on 5-(4-fluorophenyl)-2-hydroxypyridine explores the tautomerization reaction between lactim and lactam forms. Spectroscopic studies and quantum chemical calculations reveal that this tautomerization occurs in the excited state, influenced by solvent polarity and temperature .

Halogen-rich Pyridine Synthesis

The synthesis of halogen-rich pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been reported. These compounds serve as valuable intermediates for the creation of pentasubstituted pyridines, which are of interest in medicinal chemistry .

Synthesis of 2-Amino-5-Fluoropyridine

Two studies report on the synthesis of 2-amino-5-fluoropyridine, an important intermediate in pharmaceutical synthesis. One method proposes a novel route starting from 2-aminopyridine, involving nitrification, amino acetylation, and other steps to achieve the target compound with improved yield and purity . Another approach synthesizes the compound from 2-acetamido-5-aminopyridine through diazotization and solventless thermolysis, followed by hydrolysis .

Photophysical Properties of Bipyridines

Finally, the synthesis and photophysical properties of 5-aryl-2,2'-bipyridines with fluorinated aniline residues have been studied. The research shows that the introduction of fluorine atoms can significantly affect the emission properties of these "push-pull" fluorophores10.

Wissenschaftliche Forschungsanwendungen

Fluorinated Pyridines in Medical Imaging

Fluorine-18 labeled fluoropyridines, including derivatives of 2-fluoro-5-formylpyridine, have been increasingly applied in medical imaging techniques like Positron Emission Tomography (PET). The specific positioning of fluorine atoms, such as at the 2- and 6-positions, facilitates nucleophilic aromatic substitution, making these compounds suitable for in vivo stability and enhancing the potential of radiotracers. Pyridyliodonium salts offer a convenient method for introducing fluorine-18 into more stable positions, overcoming previous limitations in preparation methods (Carroll, Nairne, & Woodcraft, 2007).

Advancements in Synthetic Chemistry

Palladium-catalyzed fluoro-carbonylation of aryl, vinyl, and heteroaryl iodides using specific pyridine derivatives demonstrates the importance of 2-fluoro-5-formylpyridine in synthesizing acyl fluorides under CO-free conditions. This method provides a safer and more efficient alternative to using toxic gaseous formyl fluoride, showcasing the compound's utility in producing a wide variety of acyl fluorides efficiently and safely (Liang, Zhao, & Shibata, 2020).

Novel Synthetic Pathways

A novel pathway leading to 4-fluoropyridines, using 2-fluoroallylic alcohols, highlights the role of 2-fluoro-5-formylpyridine in synthesizing structurally diverse pyridines. This method involves successive Ireland-Claisen and aza-Cope rearrangements, showcasing the compound's versatility in organic synthesis and potential for creating compounds with significant biological activity (Wittmann, Tranel, Fröhlich, & Haufe, 2006).

Biological Activity Studies

Research on benzothiazole pyridine derivatives, including those based on 2-amino-5-formylpyridine, has demonstrated significant antifungal and antibacterial activities. These compounds, synthesized through cyclocondensation reactions, indicate the potential biomedical applications of 2-fluoro-5-formylpyridine derivatives in developing new antimicrobial agents (Jemmezi, Kether, Amri, Bassem, & Khiari, 2014).

Chemosensors for Metal Ions

The synthesis of porphyrin-appended terpyridine derivatives illustrates the application of 2-fluoro-5-formylpyridine in creating chemosensors for detecting metal ions like cadmium. These chemosensors utilize a chelation-enhanced fluorescence effect, which is critical for environmental monitoring and biological studies (Luo, Jiang, Zhang, Li, Shen, & Yu, 2007).

Safety and Hazards

Zukünftige Richtungen

Fluoropyridines, including 2-Fluoro-5-formylpyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various fields of research and industry, including as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .

Wirkmechanismus

Target of Action

Fluoropyridines, a class of compounds to which 2-fluoro-5-formylpyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .

Mode of Action

The presence of a strong electron-withdrawing substituent (fluorine) in the aromatic ring is known to reduce the basicity of fluoropyridines and make them less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

Fluoropyridines are known to be used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .

Result of Action

Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties .

Action Environment

The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .

Eigenschaften

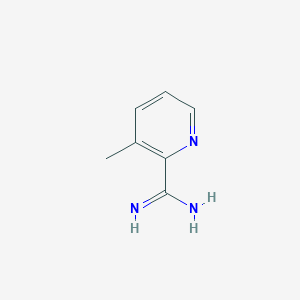

IUPAC Name |

6-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO/c7-6-2-1-5(4-9)3-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPNGWWKCSJKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585986 | |

| Record name | 6-Fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-formylpyridine | |

CAS RN |

677728-92-6 | |

| Record name | 6-Fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-formylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline](/img/structure/B1317700.png)

![2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1317711.png)